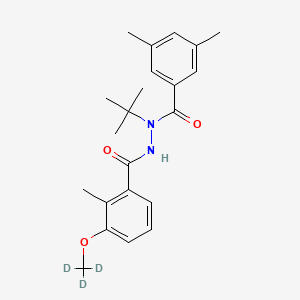

Methoxyfenozide-d3

Description

Significance of Stable Isotope Labeling in Advanced Analytical Chemistry

Stable isotope labeling is a fundamental technique in advanced analytical chemistry, primarily due to its ability to enhance the specificity and accuracy of analytical measurements. The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a "heavy" version of the compound that is chemically indistinguishable from its naturally occurring "light" counterpart under most conditions. uva.nl This allows for the use of isotope dilution mass spectrometry (IDMS), a powerful quantitative technique.

In IDMS, a known quantity of the isotopically labeled compound, often referred to as an internal standard, is added to a sample before any processing or analysis. Because the labeled standard and the target analyte behave almost identically during extraction, purification, and ionization in the mass spectrometer, any sample loss or variation in instrument response affects both compounds equally. nih.gov By measuring the ratio of the natural analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural errors that can plague other analytical methods. belnauka.by

Role of Deuterated Analogues in Quantitative Analysis and Method Validation

Deuterated analogues, such as Methoxyfenozide-d3, are particularly favored as internal standards in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net Their key advantage lies in the fact that they co-elute with the non-labeled analyte, meaning they travel through the chromatographic system at the same rate. However, due to their higher mass, they are easily distinguished by the mass spectrometer. This co-elution is crucial for compensating for matrix-induced ion suppression or enhancement, a common phenomenon in complex samples where other components can interfere with the ionization of the target analyte. fao.org

The use of deuterated standards is also a cornerstone of robust method validation, a process required by regulatory bodies to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. figshare.com By incorporating a deuterated internal standard from the very beginning of the sample preparation process, analysts can rigorously assess key validation parameters such as accuracy, precision, linearity, and recovery. For instance, in a study analyzing various micropollutants in wastewater, this compound was used as an internal standard to ensure the reliability of the analytical results. nih.gov The known properties of this compound in this analysis are detailed in the table below.

Analytical Parameters of this compound in a Research Context

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂D₃H₂₅N₂O₃ | nih.gov |

| Mass-to-Charge Ratio (m/z) | 370.22155 | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Retention Time (min) | 18.36 | nih.gov |

This table presents data from a specific study and may vary depending on the analytical method and instrumentation used.

Overview of Methoxyfenozide (B170004) as an Ecdysone (B1671078) Agonist in Integrated Pest Management

Methoxyfenozide is a diacylhydrazine insecticide that plays a significant role in integrated pest management (IPM) programs. fao.org It functions as a highly specific ecdysone agonist, meaning it mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079). fao.org By binding to the ecdysone receptor complex in target insects, primarily from the order Lepidoptera (moths and butterflies), Methoxyfenozide induces a premature and incomplete molt, which is ultimately lethal to the larvae. bu.edu.eg

This specific mode of action makes Methoxyfenozide a valuable tool for controlling a wide range of caterpillar pests in agriculture while exhibiting low toxicity to non-target organisms, including beneficial insects, mammals, and fish. fao.org Its selectivity is a key attribute for its use in IPM strategies, which aim to combine various pest control methods in a way that minimizes economic, health, and environmental risks. The development of analytical methods for the detection of Methoxyfenozide residues in food and environmental samples is crucial for ensuring its safe and effective use. researchgate.net The availability of its deuterated analogue, this compound, is instrumental in achieving the high level of accuracy and reliability required for these analytical methods.

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-(trideuteriomethoxy)benzohydrazide |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i7D3 |

InChI Key |

QCAWEPFNJXQPAN-UKDQJQFQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1C)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies of Methoxyfenozide D3

Synthetic Pathways for Methoxyfenozide (B170004) Precursors

N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine : This intermediate is typically formed through a condensation reaction. One common method involves reacting tert-butylhydrazine (B1221602) hydrochloride with 3-methoxy-2-methylbenzoyl chloride. google.compatsnap.com

3,5-Dimethylbenzoyl chloride : This is the second acylating agent required. It is prepared from 3,5-dimethylbenzoic acid.

The synthesis of these precursors themselves involves several steps. For instance, 2-methyl-3-methoxybenzoic acid can be prepared from 3-chloro-o-xylene via oxidation and subsequent methoxylation. google.com A general synthetic route for the non-labeled Methoxyfenozide is outlined in Chinese patents, which describe the reaction of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (B178648) with 3,5-dimethylbenzoyl chloride in a suitable solvent like toluene, often in the presence of a base like sodium hydroxide. google.comgoogle.com

Methodologies for Deuterium (B1214612) Incorporation and Isotopic Enrichment of Methoxyfenozide

The introduction of a stable isotope label into a molecule can be achieved through two primary methods: hydrogen/deuterium exchange or a complete chemical synthesis using isotopically substituted building blocks. acanthusresearch.com For Methoxyfenozide-d3, where the label is on the methoxy (B1213986) group (O-CD3), a de novo synthesis approach is required to ensure the label is stable and correctly positioned. sigmaaldrich.comacanthusresearch.com

The most effective strategy involves modifying the synthesis of the 3-methoxy-2-methylbenzoyl moiety. Instead of starting with the methoxylated compound, the synthesis begins with its hydroxyl analogue, 3-hydroxy-2-methylbenzoic acid. This precursor is then methylated using a deuterated reagent. A general and analogous procedure for creating a methoxy-d3 benzoic acid involves the reaction of a hydroxybenzoic acid with deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate. researchgate.net

A plausible synthetic pathway for this compound is detailed in the table below.

Table 1: Plausible Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Deuteromethylation | 3-hydroxy-2-methylbenzoic acid, deuterated methyl iodide (CD3I), K2CO3, acetone. researchgate.net | To create the key deuterated precursor, 3-(methoxy-d3)-2-methylbenzoic acid. |

| 2 | Chlorination | 3-(methoxy-d3)-2-methylbenzoic acid, thionyl chloride (SOCl2). | To convert the carboxylic acid to the more reactive acyl chloride, 3-(methoxy-d3)-2-methylbenzoyl chloride. |

| 3 | Condensation | tert-Butylhydrazine hydrochloride, 3-(methoxy-d3)-2-methylbenzoyl chloride, base (e.g., NaOH), solvent (e.g., dichloromethane). google.com | To form the first half of the hydrazine structure, N'-tert-butyl-N'-(3-(methoxy-d3)-2-methylbenzoyl)hydrazine. |

| 4 | Acylation | N'-tert-butyl-N'-(3-(methoxy-d3)-2-methylbenzoyl)hydrazine, 3,5-dimethylbenzoyl chloride, base (e.g., NaOH), solvent (e.g., toluene). google.com | To complete the molecule by adding the second benzoyl group, yielding the final this compound product. |

| 5 | Purification | Recrystallization or column chromatography. google.comchemicalbook.com | To isolate and purify the final product to the high standard required for an analytical standard. |

This table presents a scientifically plausible synthetic route based on established chemical reactions for analogous compounds.

Characterization of Deuterated Methoxyfenozide Analogues (e.g., this compound, Methoxyfenozide-d9)

Once synthesized, the identity and quality of the deuterated Methoxyfenozide must be rigorously confirmed. This involves verifying the correct placement of the deuterium labels and determining the isotopic purity of the batch. rsc.org

Spectroscopic techniques are essential for confirming the successful incorporation of deuterium at the intended molecular position. nih.gov The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy (O-CH3) protons, which would be present in the unlabeled compound, will be absent. This disappearance provides strong evidence of successful deuteration at that site. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms the change in molecular weight due to deuterium incorporation. researchgate.net this compound will exhibit a molecular ion peak ([M+H]⁺) that is three mass units higher than that of its unlabeled counterpart. sigmaaldrich.com Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can further confirm that the label is located on the methoxybenzoyl portion of the molecule. researchgate.net

Table 2: Comparison of Expected Spectroscopic Data

| Technique | Unlabeled Methoxyfenozide (C22H28N2O3) | This compound (C22H25D3N2O3) | Expected Observation |

| Molecular Weight | 368.47 g/mol fao.org | 371.49 g/mol sigmaaldrich.com | An increase of ~3 Da. |

| ¹H NMR | Signal for O-CH3 protons present. | Signal for O-CH3 protons absent. | Disappearance of the methoxy proton signal. |

| HR-MS ([M+H]⁺) | m/z ≈ 369.21 | m/z ≈ 372.23 | Mass shift of +3 in the molecular ion. |

This table is based on theoretical values and established principles of spectroscopic analysis.

Isotopic purity is a critical parameter for isotopically labeled compounds, especially when they are used as internal standards for quantitative analysis. nih.gov It defines the percentage of the compound that contains the desired number of deuterium atoms (e.g., d3) relative to other isotopic species (d0, d1, d2, d4, etc.). rsc.org

This determination is typically performed using high-resolution mass spectrometry techniques like LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry). rsc.orgnih.gov The method involves separating the analyte via liquid chromatography and then measuring the relative intensities of the different isotopologue ions in the mass spectrometer. researchgate.net By integrating the peak areas of the d0, d1, d2, d3, and other species, the isotopic enrichment can be calculated with high accuracy. rsc.org Analytical standards for applications like isotope dilution mass spectrometry (IDMS) typically require a high isotopic purity, often exceeding 98%. sigmaaldrich.comthermofisher.com

Table 3: Hypothetical Isotopic Abundance Analysis for a Batch of this compound

| Isotopologue | Description | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) | Isotopic Purity Contribution |

| d0 | Unlabeled Methoxyfenozide | 369.21 | 0.1 | Contaminant |

| d1 | Contains one deuterium atom | 370.22 | 0.4 | Impurity |

| d2 | Contains two deuterium atoms | 371.22 | 1.0 | Impurity |

| d3 | Desired Product | 372.23 | 98.5 | 98.5% |

This table represents a hypothetical high-quality batch of this compound, demonstrating how isotopic purity is reported.

Scale-Up Synthesis and Production Considerations for Analytical Standards

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale for commercial analytical standards introduces several considerations. The goal is to produce quantities from milligrams to grams while maintaining high chemical and isotopic purity. schd-shimadzu.com

Key considerations include:

Cost and Availability of Labeled Reagents: Deuterated starting materials, such as deuterated methyl iodide, are significantly more expensive than their unlabeled counterparts. The synthetic route must be optimized to ensure maximum conversion and minimal waste of the labeled reagent.

Process Control and Purity: Each step of the reaction must be carefully controlled to prevent the formation of impurities that may be difficult to remove. High-purity products are essential, often requiring purity levels of >98% as determined by HPLC. sigmaaldrich.comschd-shimadzu.com

Purification Challenges: Efficient purification methods, such as preparative HPLC or rigorous recrystallization, are necessary to remove any remaining starting materials, side products, and, crucially, any unlabeled or partially labeled species. chemicalbook.com

Documentation and Certification: The production of an analytical standard requires extensive documentation. A comprehensive Certificate of Analysis must be provided, detailing the chemical purity, isotopic enrichment, and the methods used for characterization (NMR, MS, HPLC). schd-shimadzu.com

Advanced Analytical Methodologies Utilizing Methoxyfenozide D3 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of methoxyfenozide (B170004) residues in various matrices due to its high selectivity and sensitivity. nju.edu.cnnih.govlcms.cz The integration of Methoxyfenozide-d3 as an internal standard is pivotal in achieving reliable quantification.

Optimization of Chromatographic Separation Parameters for this compound

Effective chromatographic separation is fundamental to minimizing matrix interference and ensuring accurate quantification. For methoxyfenozide and its deuterated analogue, this compound, reversed-phase liquid chromatography is commonly employed.

Key Chromatographic Parameters:

Column: C18 columns are frequently utilized, offering excellent retention and separation for methoxyfenozide. epa.govusgs.gov Columns with smaller particle sizes (e.g., ≤2.7 µm) can provide higher resolution and faster analysis times. epa.gov

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component and an organic solvent. epa.govusgs.gov

Aqueous Phase: Water, often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. epa.gov

Organic Phase: Acetonitrile (B52724) or methanol (B129727) are common organic modifiers. epa.gov

Gradient Elution: A gradient elution program is typically used to ensure adequate retention of methoxyfenozide while allowing for the timely elution of other matrix components. An example of a gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration. epa.gov

Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency. A controlled column temperature, often slightly elevated (e.g., 40°C), can improve peak symmetry and reproducibility. epa.gov

Since this compound has a nearly identical chemical structure to methoxyfenozide, its retention time is expected to be virtually the same under optimized chromatographic conditions. lcms.cz This co-elution is a critical characteristic for an effective internal standard.

Table 1: Illustrative LC-MS/MS Chromatographic Conditions for Methoxyfenozide Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18, 2.1 x 50 mm, 2.7 µm particle size epa.gov |

| Mobile Phase A | Water with 0.1% Formic Acid epa.gov |

| Mobile Phase B | Acetonitrile epa.gov |

| Gradient | 70:30 (A:B) to 10:90 (A:B) over 8 minutes epa.gov |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C epa.gov |

| Injection Volume | 5 - 20 µL |

Mass Spectrometric Detection Techniques (e.g., Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) Transitions)

Mass spectrometric detection provides the high selectivity and sensitivity required for trace-level analysis of methoxyfenozide.

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of methoxyfenozide, as it readily forms protonated molecular ions [M+H]+. nju.edu.cnusgs.gov

Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry is operated in MRM mode. This involves the selection of a specific precursor ion (typically the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This process significantly enhances selectivity by filtering out background noise. nju.edu.cnnih.gov

For methoxyfenozide, the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 369.2 is typically selected as the precursor ion. nju.edu.cnepa.gov Common product ions for confirmation and quantification include m/z 313.2 and m/z 149.1. epa.govusgs.gov The transition from m/z 369.2 to m/z 149.1 is often used for quantification due to its high intensity. nju.edu.cn

For the internal standard, this compound, the precursor ion will have a mass shift corresponding to the number of deuterium (B1214612) atoms. Assuming a methoxy-d3 substitution, the precursor ion [M+3+H]+ would be at m/z 372.2. The fragmentation pattern is expected to be similar to the non-labeled compound, with the major product ions also showing a corresponding mass shift if the deuterium is retained in the fragment. A likely quantitative transition would be from m/z 372.2 to a stable product ion.

Table 2: Representative MRM Transitions for Methoxyfenozide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |

| Methoxyfenozide | 369.2 | 149.1 nju.edu.cnepa.gov | 313.2 epa.gov | ~20-35 |

| This compound | 372.2 | 149.1 | 316.2 | ~20-35 |

Note: The collision energies are instrument-dependent and require optimization.

Strategies for Mitigating Matrix Effects in Complex Biological and Environmental Samples

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. researchgate.net Several strategies are employed to mitigate these effects:

Use of an Isotopically Labeled Internal Standard: The use of this compound is the most effective strategy. lcms.cz Since this compound co-elutes with the native analyte and experiences the same matrix effects, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to accurate quantification. lcms.cz

Effective Sample Preparation: Techniques like QuEChERS (see section 3.3.1) are designed to remove a significant portion of interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate methoxyfenozide from the majority of matrix components can reduce signal suppression. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can also compensate for matrix effects. However, this approach can be laborious. researchgate.net

Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this may compromise the method's sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for Methoxyfenozide and Analogues

While LC-MS/MS is more common for methoxyfenozide analysis due to its polarity and thermal lability, GC-MS/MS methods can also be developed. The use of a deuterated internal standard like this compound is equally important in GC-MS/MS to ensure accuracy. nih.gov

For GC-MS/MS analysis of pesticides, sample extracts are often subjected to cleanup procedures to remove non-volatile matrix components that can contaminate the GC system. researchgate.net The use of analyte protectants in the injection port can improve the transfer of the analyte to the column. researchgate.net Similar to LC-MS/MS, GC-MS/MS operates in MRM mode for quantification, providing high selectivity and sensitivity. researchgate.net The development of a robust GC-MS/MS method for methoxyfenozide would require careful optimization of the injection technique, temperature programming, and MS parameters.

Sample Preparation and Extraction Protocols for Diverse Matrices

The goal of sample preparation is to efficiently extract methoxyfenozide from the matrix while minimizing the co-extraction of interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology and its Adaptations

The QuEChERS method has become the standard for pesticide residue analysis in a wide variety of food and environmental matrices due to its simplicity, speed, and effectiveness. nih.govcsic.es

The general QuEChERS procedure involves two main steps:

Extraction: The sample is homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride). csic.eseurl-pesticides.eu The salts induce phase separation between the aqueous and organic layers. This compound, as the internal standard, is added at this stage to account for any losses during the entire sample preparation process. eurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) and magnesium sulfate. nih.gov The tube is shaken, and the sorbent removes interfering matrix components such as organic acids, sugars, and pigments. The choice of sorbent depends on the matrix composition. For example, PSA is effective at removing organic acids and some sugars, while GCB is used for pigment removal. nih.gov

Table 3: Common QuEChERS Adaptations for Different Matrices

| Matrix Type | Key Challenge | QuEChERS Adaptation |

| High Water Content (e.g., Fruits, Vegetables) | Standard Matrix | Original QuEChERS protocol with acetonitrile and appropriate salts. |

| High Fat Content (e.g., Oily Seeds, Avocado) | Lipids | Addition of C18 sorbent during d-SPE to remove fats. |

| Pigmented Samples (e.g., Spinach, Berries) | Chlorophyll, Carotenoids | Inclusion of GCB in the d-SPE step. Use with caution as it can retain some planar pesticides. |

| Dry Samples (e.g., Grains, Tea) | Low Moisture | Pre-wetting the sample with water before extraction to improve solvent penetration and extraction efficiency. nih.gov |

| Complex Matrices (e.g., Soil) | Humic acids, complex organic matter | Modifications may include different solvent-to-sample ratios and combinations of d-SPE sorbents. nih.govmdpi.com |

The final cleaned-up extract is then ready for analysis by LC-MS/MS or GC-MS/MS. The robustness of the QuEChERS method, combined with the use of this compound, provides a reliable workflow for the high-throughput analysis of methoxyfenozide in diverse and challenging samples.

Method Validation Parameters and Quality Assurance in Deuterated Internal Standard Applications

Method validation is a mandatory process to ensure that an analytical method utilizing a deuterated internal standard like this compound is suitable for its intended purpose. It provides documented evidence that the method is reliable, reproducible, and accurate for quantifying the target analyte in a specific matrix. Key validation parameters are assessed to guarantee the quality and integrity of the generated data.

Assessment of Analytical Accuracy, Precision, and Reproducibility

The performance of an analytical method is fundamentally defined by its accuracy, precision, and reproducibility. The use of this compound is critical to achieving high standards for these parameters.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day Precision): This assesses precision over a short period under the same operating conditions. For Methoxyfenozide analysis, RSDs are consistently low, often below 5%, indicating high repeatability. ijcmas.com In litchi and longan, intra-day precision (RSDa) was found to be between 3.8–7.4% and 5.4–8.5%, respectively. nih.gov

Reproducibility (Inter-day Precision): This evaluates precision across different days, analysts, or equipment. In a study on litchi and longan, the inter-day precision (RSDr) was between 5.2–10.6% and 6.3–11.7%, demonstrating the method's robustness over time. nih.gov

The table below presents a summary of accuracy and precision data from various studies on Methoxyfenozide, reflecting the performance expected when using this compound as an internal standard.

| Matrix | Fortification Levels | Accuracy (Mean Recovery %) | Precision (RSD %) | Reference |

| Grapes | 0.05, 0.1, 0.5 µg/g | 86 - 95% | < 5% | ijcmas.com |

| Fruits, Vegetables, Mint | Multiple Levels | 72 - 129% (Overall average 97%) | 10% (Overall average) | nih.gov |

| Litchi | Multiple Levels | 83 - 97% | 3.8 - 7.4% (Intra-day) 5.2 - 10.6% (Inter-day) | nih.gov |

| Longan | Multiple Levels | 85 - 95% | 5.4 - 8.5% (Intra-day) 6.3 - 11.7% (Inter-day) | nih.gov |

| Chinese Broccoli | Multiple Levels | 71.8 - 94.6% | 1.5 - 3.2% | nih.gov |

| Water | 0.1, 1.0 ppb | Within 70-120% guideline | ≤ 20% | epa.gov |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3. ijcmas.comnih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for regulatory purposes, as it defines the lower boundary for reporting quantitative results. It is commonly established at a S/N ratio of 10 or as the lowest validated spike level meeting accuracy and precision criteria. ijcmas.com

The use of this compound helps ensure that these low detection and quantitation limits are robust and reliable by compensating for variability at trace concentrations. The reported LOD and LOQ for Methoxyfenozide vary depending on the matrix, instrumentation, and specific method, as shown in the table below.

| Matrix | LOD | LOQ | Reference |

| Grapes | 0.02 µg/g | 0.05 µg/g | ijcmas.com |

| Water | 0.03 ppb | 0.10 ppb | epa.gov |

| Fruits, Artichoke, Cucumber | 0.005 ppm | 0.010 ppm | nih.gov |

| Other Vegetables & Crops | 0.025 ppm | 0.050 ppm | nih.gov |

| Litchi & Longan | 0.00001 - 0.0003 mg/kg | 0.0005 - 0.001 mg/kg | nih.gov |

| Various Vegetables (Onions, etc.) | 0.006 mg/kg | 0.02 mg/kg | fao.org |

| Chinese Broccoli | Not Reported | 0.01 mg/kg | nih.gov |

Evaluation of Internal Standard Efficacy Across Varying Sample Compositions

The primary role of this compound is to correct for analytical variability, especially that caused by matrix effects. Matrix effects occur when components of a sample, other than the analyte itself, alter the response of the analytical instrument, typically by causing ion suppression or enhancement in mass spectrometry. The efficacy of an internal standard is its ability to track and compensate for these effects accurately.

A deuterated internal standard is considered highly effective if its recovery and signal response are affected by the matrix in the same way as the native analyte. This ensures that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signals of both compounds fluctuate due to matrix interference.

The efficacy of this compound can be inferred from the robust performance of Methoxyfenozide analytical methods across a wide array of sample compositions. Consistent and acceptable recoveries in diverse matrices such as fruits, vegetables, grains, soil, and water demonstrate the method's ruggedness. nih.govfao.orgnih.govepa.gov For example, successful validation in matrices as different as loamy sand soil and clay sediment highlights the ability of the analytical procedure (and by extension, the internal standard) to handle significant variations in sample composition. epa.gov

To specifically combat matrix effects, analysts often use matrix-matched standards for calibration. nih.gov However, the use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy. Its ability to compensate for matrix effects is demonstrated in studies where its inclusion leads to high accuracy and precision, and in some cases, the explicit observation of no significant ion suppression. nih.gov The consistent achievement of high-quality validation data across matrices from grapes to soil underscores the efficacy of using a deuterated internal standard to ensure reliable quantification. ijcmas.comepa.gov

Metabolic Pathway Elucidation and Mechanistic Studies of Methoxyfenozide Employing Deuterated Analogues

Application of Deuterated Methoxyfenozide-d3 in In Vitro Metabolic Investigations

In vitro systems, utilizing isolated enzymes, subcellular fractions like microsomes, or cell cultures, provide a controlled environment to study the metabolism of this compound. These studies are crucial for understanding the initial steps of biotransformation without the complexities of a whole organism.

Enzymatic Biotransformation Studies in Mammalian and Insect Systems

The biotransformation of Methoxyfenozide (B170004) is a critical factor in its efficacy and selectivity. Studies in both mammalian and insect systems are essential to understand its mode of action and potential for non-target effects. In mammalian systems, liver microsomes are a primary tool for studying the initial oxidative metabolism of xenobiotics. When this compound is incubated with these microsomes, the rate of metabolism at the deuterated positions can be compared to that of the non-deuterated Methoxyfenozide. A slower rate of metabolism for the d3 analogue would indicate that the deuterated site is a primary target for enzymatic action.

In insect systems, similar studies can be conducted using preparations from target pests, such as the cotton leafworm (Spodoptera littoralis). nih.gov This allows for a direct comparison of metabolic pathways between target and non-target organisms, providing insights into the insecticide's selectivity. The use of this compound can help to pinpoint differences in enzyme activity that contribute to its insecticidal properties. nih.gov

Identification of Deuterium-Shifted Metabolites and Their Structures

A key advantage of using this compound is the ability to identify metabolites with greater confidence using mass spectrometry (MS). Metabolites formed from this compound will have a characteristic mass shift of +3 atomic mass units (or a multiple thereof, depending on the number of deuterium (B1214612) atoms retained in the metabolite fragment) compared to the metabolites of the unlabeled compound. This "deuterium tag" allows for the easy differentiation of drug-related material from endogenous matrix components in complex biological samples.

By comparing the mass spectra of metabolites from parallel incubations of Methoxyfenozide and this compound, researchers can unequivocally identify the metabolites and deduce their structures. For instance, if a hydroxylated metabolite of this compound shows the +3 mass shift, it confirms that the hydroxylation did not occur at the deuterated position. Conversely, if the mass shift is less than +3, it indicates that one or more deuterium atoms have been lost during metabolism, pinpointing the site of enzymatic attack.

| Potential Methoxyfenozide Metabolite | Expected Mass Shift with this compound | Metabolic Reaction |

| Hydroxylated Metabolite (on non-deuterated ring) | +3 | Oxidation |

| Demethylated Metabolite (at methoxy (B1213986) group) | +0 | O-demethylation |

| Glucuronide Conjugate | +3 | Phase II Conjugation |

Investigation of Cytochrome P450 (CYP) and Other Enzyme Involvement in Methoxyfenozide Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of a vast array of xenobiotics, including pesticides. fao.orgmdpi.comresearchgate.netnih.gov These enzymes are responsible for catalyzing oxidative reactions such as hydroxylation, dealkylation, and epoxidation. mdpi.com The kinetic isotope effect observed with this compound can provide strong evidence for the involvement of CYP enzymes in its metabolism. A significant KIE suggests that the breaking of a C-H bond is a rate-limiting step in the enzymatic reaction, a characteristic feature of many CYP-mediated transformations. uva.nl

Beyond CYPs, other enzymes such as esterases and flavin-containing monooxygenases (FMOs) could also be involved in the biotransformation of Methoxyfenozide. The use of this compound in combination with specific inhibitors for these enzyme classes can help to dissect the complete metabolic profile of the insecticide.

Application of Deuterated this compound in In Vivo Metabolic Tracing

In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of deuterated analogues like this compound provides a powerful tool for tracing the metabolic fate of the parent compound and its transformation products in both plant and animal systems.

Tracking of Parent Compound and Metabolites in Plant and Animal Systems

In animal studies, this compound can be administered to model organisms such as rats or goats. uva.nl By analyzing various tissues (e.g., liver, kidney, fat) and excreta (urine, feces) at different time points, researchers can track the distribution and elimination of the parent compound and its metabolites. The unique mass signature of the deuterated compounds allows for their sensitive and specific detection by liquid chromatography-mass spectrometry (LC-MS), even at very low concentrations. This is particularly useful for identifying minor metabolites that might otherwise be missed.

In plant systems, this compound can be applied to crops to study its uptake, translocation, and metabolism. This is crucial for assessing potential residues in food products. By analyzing different parts of the plant (leaves, stems, roots, and fruit) over time, a comprehensive picture of the insecticide's fate can be constructed. Studies have shown that the metabolism of methoxyfenozide in plants is generally slow, with the parent compound often being the major residue.

Elucidation of Metabolic Fate and Transformation Products in Specific Organisms

The data obtained from in vivo tracing studies with this compound allows for the construction of detailed metabolic maps in specific organisms. For example, in mammals, metabolism studies with radiolabeled methoxyfenozide have identified metabolites such as the A-ring phenol (B47542) and the B-ring carboxylic acid. The use of this compound would help to confirm these pathways and potentially identify new, previously undetected metabolites.

Mechanistic Insights into Methoxyfenozide Bioactivity Derived from Isotopic Labeling Studies

The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating the intricate mechanisms underlying the bioactivity and metabolic fate of the insecticide methoxyfenozide. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can trace the molecule's journey through biological systems and gain a deeper understanding of its interactions with target receptors and metabolic enzymes. This approach is pivotal in deciphering the molecular basis of its insecticidal action and the evolution of resistance in pest populations.

Molecular Basis of Ecdysone (B1671078) Receptor Agonism and its Perturbation of Insect Development

Methoxyfenozide is a nonsteroidal ecdysone agonist belonging to the bisacylhydrazine class of insecticides. researchgate.netfao.org It mimics the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding with high affinity to the ecdysone receptor (EcR) complex. scispace.comnih.gov The functional ecdysone receptor is a heterodimer of two nuclear receptor proteins: the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). wikipedia.orgpnas.org Upon binding of an agonist like methoxyfenozide, the EcR/USP complex undergoes a conformational change that triggers the transcriptional activation of ecdysone-responsive genes, initiating a premature and lethal molt in larval lepidopteran pests. nih.govconicet.gov.ar

The ligand-binding pocket (LBP) of the EcR is remarkably adaptable, capable of binding both steroidal and non-steroidal ligands. nih.gov Structural studies have revealed that non-steroidal agonists like methoxyfenozide occupy a region within the LBP that, in the presence of the natural hormone 20E, is filled with water molecules. nih.gov This displacement of water and the subsequent interactions with the amino acid residues of the LBP are crucial for the agonistic activity of methoxyfenozide.

Isotopic labeling with this compound is instrumental in conducting detailed binding assays to quantify the affinity and kinetics of this interaction. In competitive binding assays, for instance, this compound can be used as a tracer to compete with unlabeled methoxyfenozide for binding to the EcR/USP complex. By measuring the displacement of the deuterated analogue, researchers can precisely determine the binding affinity (Kd) and the inhibition constant (Ki) of the parent compound. Such studies are critical for understanding the structure-activity relationship of different ecdysone agonists and for designing more potent and selective insecticides.

Table 1: Illustrative Data from a Competitive Binding Assay using this compound

| Compound | Ki (nM) | Relative Binding Affinity (%) |

| Methoxyfenozide | 0.5 | 100 |

| Tebufenozide | 2.1 | 23.8 |

| Halofenozide | 5.4 | 9.3 |

| 20-Hydroxyecdysone | 35.0 | 1.4 |

This table presents hypothetical data to illustrate the results of a competitive binding assay where this compound would be used as the labeled ligand to determine the binding affinities of other ecdysone agonists.

Environmental Fate and Degradation Studies of Methoxyfenozide Using Isotopic Tracers

Dissipation Kinetics and Persistence in Environmental Compartments

Methoxyfenozide (B170004) is characterized by its high persistence in both soil and aquatic environments. regulations.govpublications.gc.ca Its potential to move off-site through leaching or runoff and accumulate in aquatic systems is a key aspect of its environmental profile. regulations.gov

The dissipation of Methoxyfenozide varies significantly between soil and water. In soil, it is known to be very persistent, with studies showing that 59-75% of the applied dose can remain after one year. fao.orgkoreascience.kr First-order half-life calculations for Methoxyfenozide in soil have ranged from 340 to 1100 days, depending on the specific soil characteristics. fao.orgkoreascience.kr Another source indicates a typical aerobic soil degradation half-life (DT₅₀) of 456 days. herts.ac.uk

In aquatic environments, the dissipation can be more rapid under certain conditions. One laboratory study found a first-order model accurately described the dissipation of Methoxyfenozide in water, calculating a half-life (DT₅₀) of 3.03 days. nih.govresearchgate.net This suggests a faster degradation in water compared to soil. However, other studies report a high persistence in aquatic microcosms, with water acting as a primary sink for the compound. researchgate.netbohrium.com The hydrolytic stability of Methoxyfenozide is high, with calculated half-lives of 600 days at pH 5, 1600 days at pH 7, and 700 days at pH 9. fao.orgkoreascience.kr

Interactive Data Table: Dissipation Half-life of Methoxyfenozide

| Environmental Compartment | Half-life (DT₅₀) | Conditions/Source |

| Soil (Aerobic) | 340 - 1100 days | Dependent on soil type fao.orgkoreascience.kr |

| Soil (Aerobic) | 456 days | Typical lab, 20°C herts.ac.uk |

| Water | 3.03 days | Laboratory study nih.govresearchgate.net |

| Water (Hydrolysis, pH 5) | 600 days | Sterile buffer, 25°C fao.orgkoreascience.kr |

| Water (Hydrolysis, pH 7) | 1600 days | Sterile buffer, 25°C fao.orgkoreascience.kr |

| Water (Hydrolysis, pH 9) | 700 days | Sterile buffer, 25°C fao.orgkoreascience.kr |

| Pond Water (Photolysis) | 77 days | Natural sunlight fao.orgnih.gov |

| Soil (Photolysis) | 173 days | nih.gov |

Several factors influence the environmental persistence of Methoxyfenozide. It is generally stable to hydrolysis at various pH levels and is not significantly volatile. regulations.gov Microbial activity is a key factor in its degradation, although the process is very slow. regulations.gov The major degradation pathway in soil involves incorporation into soil natural products like humic and fulvic acids. fao.org

Temperature can also affect dissipation rates, with studies on other pesticides showing faster degradation at higher temperatures. researchgate.netresearchgate.net While specific data on the effect of temperature on Methoxyfenozide-d3 is limited, the general principles of chemical kinetics suggest that higher temperatures would likely increase the rate of its degradation. Sunlight, particularly UV radiation, can also play a role in the degradation of pesticides. researchgate.net

Degradation Pathways and Metabolite Identification in Natural Matrices

The degradation of Methoxyfenozide in the environment leads to the formation of several metabolites. Isotopic tracer studies have been crucial in identifying these degradation pathways in soil and water. iaea.org

Under aerobic conditions, the degradation of Methoxyfenozide in soil is a slow process. fao.org The primary pathway involves the oxidation of a methyl group on the B-ring to form an acid, followed by mineralization to carbon dioxide. fao.org A significant portion of the parent compound becomes incorporated into soil organic matter, specifically humic and fulvic acids. fao.org

Anaerobic degradation processes for many pesticides can differ significantly from aerobic pathways. researchgate.netresearchgate.net While specific studies on the anaerobic degradation of this compound are not widely available, it is known that for many organic compounds, anaerobic conditions can lead to slower degradation.

Methoxyfenozide is considered stable to photolysis under certain laboratory conditions. regulations.govpublications.gc.ca However, photolytic degradation can occur in the environment. The photolytic half-life of Methoxyfenozide in pond water has been reported as 77 days, and on soil surfaces as 173 days. nih.gov Under UV irradiation in laboratory settings, two degradation products have been identified: N-t-butyl-N-(3,5-dimethylbenzoyl) and 3,7-dimethyl-benzoatedihydrofuran. nih.gov The mechanisms of photolytic degradation can involve the loss of functional groups and cleavage of bonds within the molecule. researchgate.netuc.pt

Two of the major environmental metabolites of Methoxyfenozide are RH-117236 and RH-131154. regulations.gov These degradates are typically present in low relative amounts, equivalent to less than 10% of the applied radioactivity in studies. regulations.gov RH-117236 is formed through the demethylation of the A-ring methoxy (B1213986) group to a phenol (B47542). fao.orgpublications.gc.ca RH-131154 is an acid formed by the oxidation of a methyl substituent on the B-ring. fao.orgpublications.gc.ca

Sorption and Mobility Investigations in Soil Systems Using Deuterated Methoxyfenozide

The behavior of a pesticide in the soil environment, specifically its tendency to adsorb to soil particles (sorption) or move with soil water (mobility), is a critical determinant of its potential to reach non-target areas, including groundwater. Isotopic tracers, such as deuterated methoxyfenozide (this compound), are invaluable tools in these investigations. The use of a deuterated form of the molecule allows for precise tracking and quantification, even at very low concentrations, distinguishing it from the non-labeled pesticide and other compounds in the complex soil matrix. alfa-chemistry.com

Sorption is a key process that influences a pesticide's mobility and bioavailability. irrigationtoolbox.comresearchgate.net This process is typically quantified by the soil-water distribution coefficient (Kd), which describes the ratio of the pesticide's concentration in the soil to its concentration in the soil water at equilibrium. A higher Kd value indicates stronger sorption and, consequently, lower mobility. The organic carbon partition coefficient (Koc) is another crucial parameter, which normalizes the Kd value to the organic carbon content of the soil, allowing for more standardized comparisons across different soil types. irrigationtoolbox.comuva.nl

The results from such studies are often presented in data tables that summarize the sorption coefficients for different soil types, which vary in properties like organic matter content, clay percentage, and pH.

Interactive Data Table: Hypothetical Sorption Coefficients of this compound in Various Soil Types

The following table is an illustrative example of how data from sorption studies might be presented. The values are hypothetical and are intended to demonstrate the format and type of data generated, as specific experimental data for this compound were not found.

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Freundlich Adsorption Coefficient (Kf) [(µg/g)/(µg/mL)^1/n] | Freundlich Exponent (1/n) | Soil-Water Distribution Coefficient (Kd) [mL/g] | Organic Carbon Partition Coefficient (Koc) [mL/g] |

| Sandy Loam | 1.2 | 15 | 6.5 | 4.5 | 0.88 | 5.2 | 433 |

| Silt Loam | 2.5 | 28 | 6.8 | 9.8 | 0.91 | 10.5 | 420 |

| Clay | 3.1 | 45 | 7.2 | 15.2 | 0.94 | 16.0 | 516 |

| High Organic Soil | 5.8 | 22 | 6.2 | 25.5 | 0.92 | 27.8 | 479 |

Mobility is further assessed through soil column or lysimeter studies, where this compound is applied to the surface of a soil column and subjected to simulated rainfall. The leachate collected from the bottom of the column is analyzed over time to determine the breakthrough of the compound, providing a direct measure of its potential to move through the soil profile. The use of deuterated standards in such studies helps in creating highly selective and accurate analytical methods, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the tracer. nih.gov

Contribution of Isotopic Tracer Studies to Environmental Risk Assessment Methodologies

Isotopic tracer studies, including those that could be performed with this compound, are fundamental to modern environmental risk assessment (ERA) for pesticides. nih.gov These studies provide precise and quantitative data on the fate and transport of a compound in the environment, which are essential for developing robust and reliable risk assessments. acs.orgepa.gov

One of the primary contributions of isotopic tracers is in elucidating the degradation pathways of pesticides. By labeling the parent molecule, researchers can track its transformation into various metabolites in soil and water. nih.gov Identifying these degradation products is crucial, as they may have different toxicity, persistence, and mobility characteristics compared to the parent compound. This information is a mandatory component of the environmental fate data required by regulatory agencies. publications.gc.ca

Compound-Specific Isotope Analysis (CSIA) is an advanced technique that measures the natural isotopic ratios of elements within a contaminant molecule. This method can be used to distinguish between different sources of contamination and to provide evidence of degradation processes occurring in the field. nih.govnih.gov For instance, microbial degradation often results in a predictable shift in the isotopic signature of the remaining contaminant, which can serve as a clear indicator of natural attenuation. nih.gov

Furthermore, isotopic labeling is critical for accurately quantifying the distribution of a pesticide in different environmental compartments. Studies using labeled compounds can determine the amount of pesticide that is mineralized to CO2, incorporated into soil organic matter (bound residues), taken up by plants, or leached into water. This detailed mass balance information allows for a comprehensive understanding of the pesticide's ultimate environmental fate.

The data generated from isotopic tracer studies are used as key input parameters for environmental fate models. These models simulate the behavior of pesticides in the environment and predict their concentrations in soil, water, and air over time. The accuracy of these models, and therefore the reliability of the risk assessments based on them, is highly dependent on the quality of the input data from studies using techniques like isotopic tracing. nih.gov

Precisely quantifying sorption and mobility.

Elucidating degradation pathways and identifying metabolites.

Distinguishing between sources of contamination.

Providing high-quality data for environmental fate modeling.

This ultimately aids in establishing guidelines for the safe and sustainable use of pesticides. nih.gov

Future Directions and Emerging Research Avenues for Methoxyfenozide D3

Development of Novel Analytical Applications Beyond Standard Residue Analysis

The unique properties of Methoxyfenozide-d3 make it an invaluable tool for developing more sophisticated analytical methods that transcend routine quantification. Its near-identical physical and chemical behavior to the parent compound, Methoxyfenozide (B170004), allows it to serve as a perfect tracer in complex matrices. sigmaaldrich.com

Future applications are centered on Isotope Dilution Mass Spectrometry (IDMS), a technique that offers high precision and accuracy by correcting for analyte loss during sample preparation and analysis. sigmaaldrich.com By spiking a sample with a known amount of this compound at the beginning of the workflow, any subsequent losses of the non-labeled analyte can be precisely quantified, thus overcoming the matrix effects that often plague standard LC-MS/GC-MS analyses. sigmaaldrich.com

Emerging research is likely to focus on:

Metabolite Identification and Quantification: Using this compound as a tracer to elucidate the metabolic pathways of Methoxyfenozide in various organisms. By tracking the deuterated label, researchers can more easily identify and quantify novel metabolites, even at very low concentrations.

Environmental Fate and Transport Studies: Investigating the movement and degradation of Methoxyfenozide in different environmental compartments (soil, water, sediment). This compound can be used in controlled laboratory and field studies to accurately model sorption, degradation, and leaching processes without interference from pre-existing background levels of the pesticide.

High-Resolution Mass Spectrometry Imaging (MSI): Applying this compound in MSI techniques to visualize its distribution and localization within plant and animal tissues at a cellular level. This could provide unprecedented insights into its mode of action and potential for bioaccumulation.

| Analytical Application | Benefit of Using this compound | Potential Research Focus |

| Isotope Dilution Mass Spectrometry (IDMS) | Overcomes matrix effects, improves accuracy and precision. sigmaaldrich.com | Quantification of trace-level residues in complex food and environmental samples. |

| Metabolite Profiling | Facilitates the identification of unknown degradation products. | Elucidating metabolic pathways in target and non-target organisms. apvma.gov.au |

| Environmental Fate Tracking | Allows for precise measurement of degradation and transport rates. | Studying persistence and mobility in various soil types and aquatic systems. |

| Mass Spectrometry Imaging (MSI) | Enables spatial visualization of the compound within tissues. | Understanding uptake, translocation, and localization in plants and insects. |

Integration of this compound into Multi-Omics Approaches for Comprehensive Biological and Environmental Impact Assessment

Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a biological system's response to a stimulus. mdpi.comresearchgate.net The use of stable isotope-labeled compounds like this compound is pivotal for adding a layer of quantitative precision to these complex datasets.

Future research will likely involve using this compound in Stable Isotope Probing (SIP) studies coupled with multi-omics analysis. In this approach, an organism or ecosystem is exposed to the deuterated compound, and the label is traced as it is incorporated into various biomolecules. This can reveal:

Mechanisms of Action and Resistance: By combining transcriptomics (gene expression) and proteomics (protein abundance) with this compound tracing, scientists can identify the specific genes and proteins that are up- or down-regulated in response to the insecticide. This can uncover the precise molecular targets and help identify the mechanisms that lead to insecticide resistance in pests. researchgate.net

Impact on Non-Target Organisms: Metabolomics studies, enhanced by the use of this compound, can reveal subtle changes in the metabolic networks of beneficial insects, soil microbes, or aquatic life exposed to the compound. This provides a comprehensive assessment of its ecotoxicological impact beyond simple mortality studies.

Biodegradation Pathways: In environmental samples, RNA-SIP can identify the specific microorganisms responsible for degrading Methoxyfenozide by detecting the incorporation of the deuterium (B1214612) label into their RNA. nih.gov This is crucial for understanding the environmental persistence of the pesticide and for developing bioremediation strategies.

Advancements in Isotopic Labeling Technologies for Complex Agro-Compounds

The synthesis of this compound is part of a broader trend in the advancement of isotopic labeling techniques for complex molecules used in agriculture. researchgate.netnih.gov While deuterium (²H) labeling is common, future research will benefit from the strategic use of other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), as well as radioisotopes like Carbon-14 (¹⁴C). researchgate.netiaea.org

Key areas for future development include:

Multi-Isotope Labeling: Synthesizing Methoxyfenozide with multiple isotopic labels (e.g., ¹³C in one ring and ¹⁵N in the hydrazine (B178648) bridge) would allow for more detailed tracking of the molecule's fragmentation and degradation in metabolic and environmental studies.

Position-Specific Labeling: Developing synthetic routes that place isotopes at specific, strategic positions within the Methoxyfenozide molecule. This would enable researchers to determine which parts of the molecule are most susceptible to metabolic attack or environmental degradation.

Cost-Effective Synthesis: Innovations in catalytic H-D exchange reactions and other labeling chemistries are needed to reduce the cost and improve the efficiency of producing deuterated and other isotopically labeled agrochemicals, making these powerful research tools more accessible. aip.org

| Isotope | Labeling Approach | Research Application |

| Deuterium (²H) | Methoxy-d3 | Internal standard, metabolic tracer. sigmaaldrich.com |

| Carbon-13 (¹³C) | Ring-labeled | Elucidating degradation pathways, ¹³C-NMR studies. |

| Nitrogen-15 (¹⁵N) | Hydrazine-labeled | Tracking nitrogen fate in soil and plant systems. nih.gov |

| Multi-Isotope | e.g., ¹³C and ¹⁵N | Advanced metabolic flux analysis and environmental fate studies. |

Computational Modeling and Predictive Analytics Based on Deuterated Compound Data for Environmental Behavior and Metabolic Fate

Computational models are increasingly used to predict the environmental fate and potential toxicity of chemicals, reducing the need for extensive and costly experimental studies. nih.govbirthdefectsresearch.org Data generated using deuterated compounds like this compound can significantly enhance the accuracy and predictive power of these models.

The kinetic isotope effect (KIE), where reactions involving deuterium are often slower than those involving hydrogen, provides valuable data for understanding reaction mechanisms. This information can be incorporated into computational models to:

Refine Environmental Fate Models: By comparing the degradation rates of Methoxyfenozide and this compound under various conditions (e.g., photolysis, hydrolysis, microbial degradation), researchers can gain quantitative data on the rate-limiting steps of these processes. This data can be used to build more accurate and robust environmental fate models that predict the persistence and concentration of the pesticide in different scenarios. mdpi.comresearchgate.net

Predict Metabolic Pathways: In silico toxicology platforms can use experimental data from this compound metabolism studies to validate and improve their algorithms for predicting how the compound will be metabolized in different species. This is crucial for assessing potential risks to non-target organisms and humans.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Data on the physicochemical properties and biological activity of both the labeled and unlabeled compound can be used to strengthen QSAR models. These models predict the insecticidal activity and potential toxicity of new, related compounds based on their chemical structure, accelerating the discovery of safer and more effective pesticides.

The continued development and application of this compound and other isotopically labeled agrochemicals represent a significant step forward in our ability to conduct precise analytical measurements and comprehensive environmental impact assessments. These tools, when combined with advanced analytical platforms and computational power, will pave the way for a deeper understanding of the behavior of complex molecules in biological and environmental systems.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Methoxyfenozide-d3 in laboratory settings?

this compound, a deuterated analog of methoxyfenozide, is synthesized via isotopic exchange or precursor deuteration. Key steps include:

- Deuteration : Replacing hydrogen atoms with deuterium at specific positions (e.g., methoxy groups) using deuterated reagents like D₂O or deuterium gas under controlled catalysis .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% isotopic purity, validated via NMR (e.g., ¹H/²H NMR integration) and LC-MS for isotopic abundance confirmation .

- Quality Control : Rigorous testing for residual solvents and non-deuterated impurities using GC-MS or UPLC-QTOF .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

LC-MS/MS is the gold standard due to its sensitivity (LOD ≤0.1 ppb) and specificity. Critical parameters include:

- Ionization : Electrospray ionization (ESI) in positive mode for enhanced fragmentation .

- Chromatography : C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate deuterated and non-deuterated species .

- Validation : Spike-and-recovery tests in soil/water samples to assess matrix effects, with deuterated internal standards (e.g., D₆-methoxyfenozide) for correction .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound degradation studies under varying environmental conditions?

Contradictions often arise from uncontrolled variables (e.g., pH, microbial activity). Methodological solutions include:

- Controlled Microcosms : Isolate variables (e.g., UV exposure vs. microbial degradation) using sterile soil batches and light-exclusion chambers .

- Isotopic Tracing : Track deuterium loss via LC-HRMS to distinguish abiotic vs. biotic degradation pathways .

- Statistical Modeling : Apply multivariate regression to identify dominant degradation drivers (e.g., soil organic content vs. temperature) .

Q. What experimental designs optimize the study of this compound’s ecotoxicological impacts on non-target organisms?

Advanced designs incorporate:

- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna 48-hour LC50) and progress to chronic exposure models (e.g., zebrafish life-cycle studies) .

- Metabolomic Profiling : Use ¹H NMR or HRMS to identify sub-lethal metabolic disruptions (e.g., lipid peroxidation in algae) .

- Cross-Species Comparisons : Compare sensitivity across taxa (e.g., arthropods vs. annelids) to assess ecosystem-wide risks .

Q. How should researchers validate novel detection methods for this compound against established regulatory frameworks?

Validation must align with ISO/IEC 17025 guidelines:

- Cross-Laboratory Trials : Share blinded samples with accredited labs to assess inter-lab reproducibility (RSD ≤15%) .

- Reference Material Calibration : Use certified standards (e.g., HPC Standards GmbH’s this compound) to minimize batch-to-batch variability .

- Regulatory Audits : Submit method SOPs to agencies like EPA for peer review, emphasizing deuterium stability data under storage conditions (-20°C, inert atmosphere) .

Methodological Considerations for Data Integrity

- Contradiction Analysis : Employ Bayesian inference to weigh conflicting results (e.g., higher degradation rates in lab vs. field studies) against prior data distributions .

- Ethical Reporting : Disclose deuterium exchange artifacts (e.g., H/D back-exchange in aqueous media) in supplementary materials to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.